

The Biological Activity of 2-Methyltetrahydrofuran-3-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-3-one

Cat. No.: B1294639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyltetrahydrofuran-3-one, a naturally occurring furanone derivative found in a variety of foods and beverages, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of **2-Methyltetrahydrofuran-3-one**, with a particular focus on its role as a quorum sensing inhibitor and its potential applications in antimicrobial strategies and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a valuable resource for the scientific community.

Introduction

2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile organic compound responsible for the characteristic aroma of roasted coffee and is a constituent of many other natural products. Beyond its organoleptic properties, this molecule has demonstrated notable biological activity, particularly in the realm of microbial communication. As the challenge of antimicrobial resistance continues to grow, exploring novel strategies such as the disruption of bacterial quorum sensing has become a critical area of research. **2-Methyltetrahydrofuran-3-one** presents a promising scaffold for the development of new anti-virulence and anti-biofilm agents. This guide aims to consolidate the current scientific

knowledge on its biological functions, providing a technical foundation for further investigation and application.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of **2-Methyltetrahydrofuran-3-one** is essential for its application in biological and pharmaceutical research.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ O ₂	[1]
Molecular Weight	100.12 g/mol	[1]
CAS Number	3188-00-9	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	139 °C (lit.)	[1]
Density	1.034 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.429 (lit.)	[1]
Solubility	Soluble in ethanol and other organic solvents	[1]

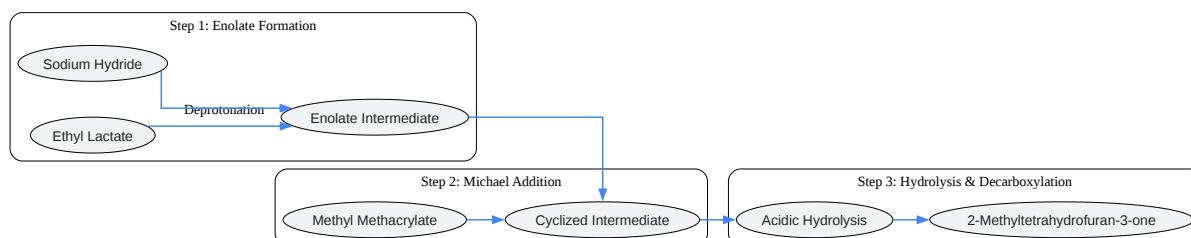
Synthesis of 2-Methyltetrahydrofuran-3-one

Several synthetic routes for **2-Methyltetrahydrofuran-3-one** have been established. A common and efficient method involves the condensation of ethyl lactate and methyl methacrylate.

General Experimental Protocol for Synthesis

The following protocol is a generalized representation of a common synthesis method.

Materials:


- Ethyl lactate

- Methyl methacrylate
- Sodium hydride (or metallic sodium)
- 1,2-Dioxolane (or other suitable solvent)
- Dimethyl sulfoxide (DMSO)
- 5% Hydrochloric acid
- Ethyl acetate
- Anhydrous sodium sulfate
- Petroleum ether
- Saturated saline solution

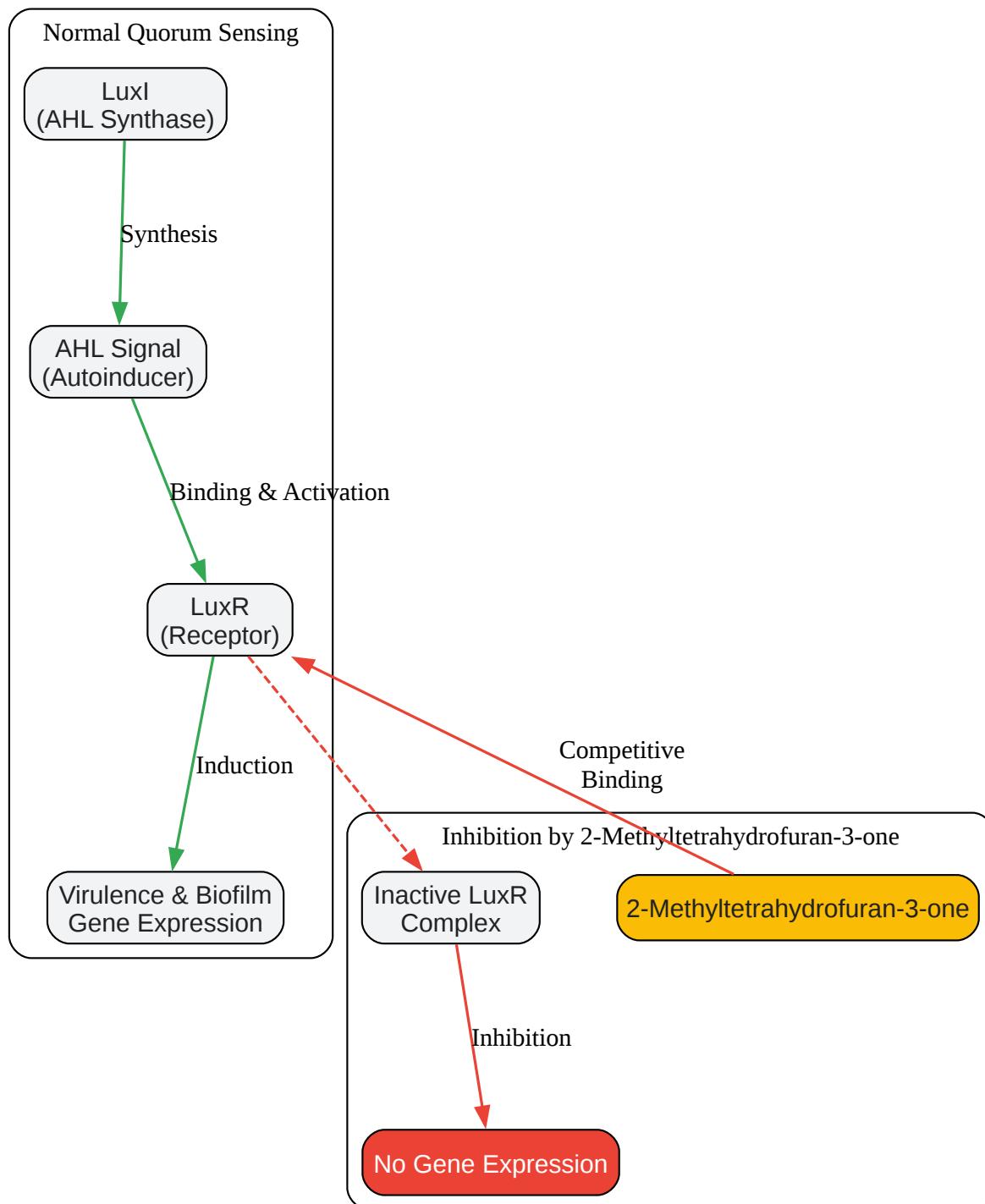
Procedure:

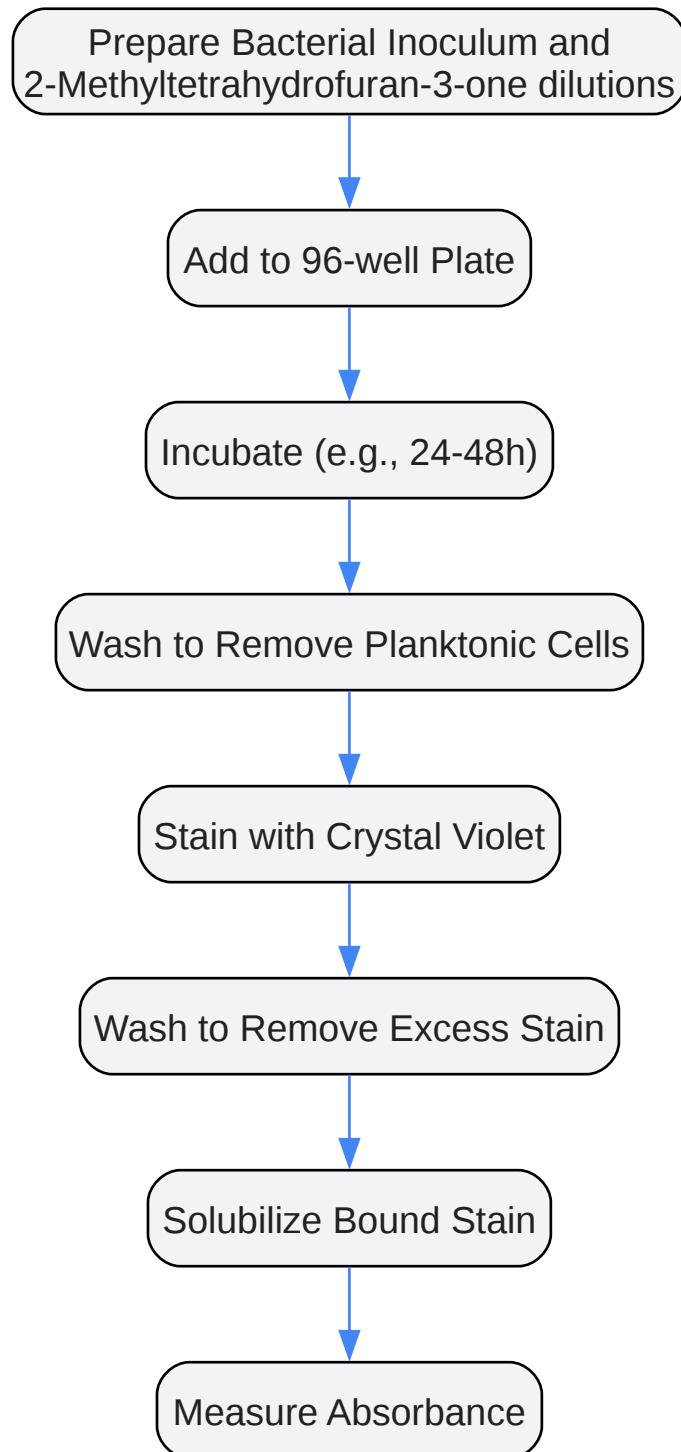
- Formation of the Enolate: In a three-necked flask under an inert atmosphere (e.g., N₂), sodium hydride is suspended in 1,2-dioxolane. Ethyl lactate is added dropwise with vigorous stirring at room temperature until hydrogen gas evolution ceases.
- Michael Addition: The reaction mixture is cooled in an ice bath, and a solution of methyl methacrylate in DMSO is added. The reaction is stirred for a specified time, allowing the Michael addition to proceed.
- Work-up and Extraction: The reaction is quenched by pouring it into a cold 5% sulfuric acid solution. The aqueous layer is extracted with petroleum ether. The combined organic layers are washed with a saturated saline solution until neutral and then dried over anhydrous sodium sulfate.
- Purification of Intermediate: The solvent is removed under reduced pressure, and the resulting intermediate, 2-Methyl-4-methoxycarbonyl tetrahydrofuran-3-one, is purified by vacuum distillation.

- Hydrolysis and Decarboxylation: The purified intermediate is refluxed with 5% hydrochloric acid and a suitable amount of acetic acid until hydrolysis is complete.
- Final Purification: After cooling, the solution is neutralized with sodium hydroxide and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, the solvent is evaporated, and the final product, **2-Methyltetrahydrofuran-3-one**, is obtained by distillation.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **2-Methyltetrahydrofuran-3-one**.


Biological Activity


The primary reported biological activity of **2-Methyltetrahydrofuran-3-one** is its ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.

Quorum Sensing Inhibition

2-Methyltetrahydrofuran-3-one has been identified as a quorum sensing inhibitor (QSI).^[2] Studies have shown its efficacy in inhibiting biofilm formation by *Hafnia alvei*, a bacterium associated with food spoilage.^{[2][3][4]} The proposed mechanism for furanone-based QSIs

involves their structural similarity to N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. By competing with AHLs for binding to their cognate LuxR-type transcriptional regulators, these inhibitors can disrupt the signaling cascade that leads to the expression of virulence factors and biofilm-associated genes.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyltetrahydrofuran-3-one natural, 97 , FG 3188-00-9 [sigmaaldrich.com]
- 2. Biofilm formation and acyl homoserine lactone production in *Hafnia alvei* isolated from raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Biofilm formation and acyl homoserine lactone production in *Hafnia alvei* isolated from raw milk. | Semantic Scholar [semanticsscholar.org]
- To cite this document: BenchChem. [The Biological Activity of 2-Methyltetrahydrofuran-3-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294639#biological-activity-of-2-methyltetrahydrofuran-3-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com